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Compound of Interest

Compound Name: [2-(Methylthio)phenoxy]acetic Acid

Cat. No.: B1357663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for [2-
(Methylthio)phenoxy]acetic Acid. Due to the limited availability of public experimental spectra

for this specific compound, this document presents predicted data based on established

spectroscopic principles, alongside detailed experimental protocols for obtaining such data.

This guide is intended to serve as a core reference for researchers and professionals engaged

in the synthesis, characterization, and application of this molecule.

Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for [2-(Methylthio)phenoxy]acetic Acid.

Disclaimer: The quantitative data presented in these tables are predicted values based on the

chemical structure and known spectroscopic trends. Experimental verification is required for

confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~7.2-7.4 Multiplet 2H Ar-H

~6.8-7.0 Multiplet 2H Ar-H

4.68 Singlet 2H -O-CH₂-

2.45 Singlet 3H -S-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppm Assignment

~175 -COOH

~155 Ar-C-O

~130 Ar-C

~128 Ar-C-S

~125 Ar-C

~122 Ar-C

~115 Ar-C

~65 -O-CH₂-

~15 -S-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)

~3050 Medium C-H stretch (Aromatic)

~2920 Medium C-H stretch (Aliphatic)

1710-1760 Strong C=O stretch (Carboxylic Acid)

~1600, ~1480 Medium-Strong C=C stretch (Aromatic Ring)

~1250 Strong C-O stretch (Ether)

~1200 Strong C-O stretch (Carboxylic Acid)

~750 Strong C-S stretch

Table 4: Predicted Mass Spectrometry (MS) Data
(Ionization Mode: Electron Ionization - EI)

m/z Ratio Predicted Identity

198 [M]⁺ (Molecular Ion)

153 [M - COOH]⁺

139 [M - OCH₂COOH]⁺

121 [M - COOH - S]⁺

109 [C₆H₅S]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data

for a solid carboxylic acid sample like [2-(Methylthio)phenoxy]acetic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Weigh approximately 5-10 mg of [2-(Methylthio)phenoxy]acetic Acid into a clean, dry

NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃,

or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent will depend on the solubility of

the compound.

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication

may be used to aid dissolution if necessary.

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the

solution for chemical shift calibration (0 ppm).

Data Acquisition (¹H and ¹³C NMR):

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans will be

required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid [2-(Methylthio)phenoxy]acetic Acid sample directly

onto the ATR crystal.
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Apply pressure using the built-in clamp to ensure good contact between the sample and

the crystal.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Record the IR spectrum of the sample. The spectrum is typically recorded over the range

of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

Dissolve a small amount of [2-(Methylthio)phenoxy]acetic Acid in a volatile organic

solvent (e.g., methanol or acetonitrile).

The sample can be introduced into the mass spectrometer via direct infusion using a

syringe pump or through a gas or liquid chromatograph for separation prior to analysis.

Data Acquisition (Electron Ionization - EI):

The sample is introduced into the ion source, where it is vaporized and bombarded with a

high-energy electron beam (typically 70 eV).

This causes the molecule to ionize and fragment.

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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A generalized workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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